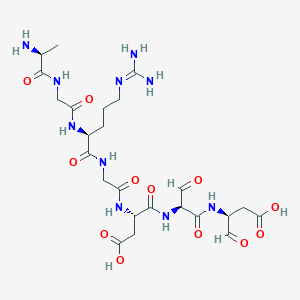

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

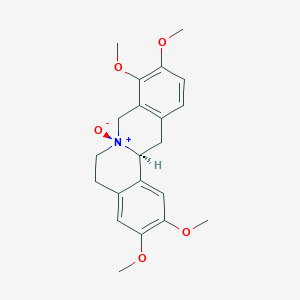

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl), also known as cRGDfK, is a cyclic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of seven amino acids, including glycine, arginine, aspartic acid, serine, and alanine. In

Aplicaciones Científicas De Investigación

CRGDfK has been extensively studied for its potential applications in cancer therapy, cardiovascular disease, and tissue engineering. In cancer therapy, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to target integrin receptors on tumor cells, leading to increased tumor cell death and decreased tumor growth. In cardiovascular disease, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to promote angiogenesis and improve cardiac function. In tissue engineering, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been used to promote cell adhesion and proliferation on scaffold materials.

Mecanismo De Acción

The mechanism of action of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) involves its binding to integrin receptors on the cell surface. Integrins are transmembrane proteins that play a critical role in cell adhesion, migration, and signaling. Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) binds specifically to integrin αvβ3 and αvβ5, which are overexpressed on the surface of tumor cells and angiogenic endothelial cells. The binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors leads to the activation of downstream signaling pathways, resulting in increased apoptosis, decreased cell proliferation, and inhibition of angiogenesis.

Biochemical and Physiological Effects:

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to have several biochemical and physiological effects, including increased apoptosis, decreased cell proliferation, inhibition of angiogenesis, and promotion of cell adhesion and proliferation. These effects are mediated through the binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors on the cell surface.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its specificity for integrin αvβ3 and αvβ5 receptors, which allows for targeted delivery and increased efficacy. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has low toxicity and is well tolerated in animal models. However, one limitation of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its high cost and complex synthesis process.

Direcciones Futuras

There are several future directions for Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) research, including the development of novel Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) analogs with increased potency and specificity, the optimization of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) delivery methods, and the evaluation of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in combination with other therapeutic agents. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has potential applications in tissue engineering and regenerative medicine, which warrant further investigation.

Métodos De Síntesis

The synthesis of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) can be achieved through various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The solid-phase peptide synthesis method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and cyclized. The solution-phase peptide synthesis method involves the coupling of protected amino acids in solution, followed by cyclization. Microwave-assisted synthesis is a newer method that utilizes microwave energy to accelerate the peptide bond formation and cyclization process.

Propiedades

Número CAS |

138749-61-8 |

|---|---|

Nombre del producto |

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) |

Fórmula molecular |

C24H38N10O12 |

Peso molecular |

658.6 g/mol |

Nombre IUPAC |

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1 |

Clave InChI |

QSJSRXUJAVCFJQ-YTFOTSKYSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N |

SMILES |

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |

SMILES canónico |

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |

Otros números CAS |

138749-61-8 |

Secuencia |

AGRGDXD |

Sinónimos |

cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala) cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) cyclo(GRGDSPA) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)